molecular formula C9H13N3O B8552787 n-Hydroxy-3-(phenylamino)propanimidamide

n-Hydroxy-3-(phenylamino)propanimidamide

Cat. No.: B8552787
M. Wt: 179.22 g/mol
InChI Key: HHLIUUYYYZDKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-3-(phenylamino)propanimidamide is an amidoxime-based compound supplied as a research chemical. Compounds within this structural class are of significant interest in medicinal chemistry and materials science. In pharmaceutical research, the 3-hydroxypropanamidine pharmacophore is recognized as a promising scaffold for developing novel antiplasmodial agents. Related compounds have demonstrated excellent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum , with nanomolar IC₅₀ values, as well as strong in vivo efficacy in malaria models . The amidoxime functional group also lends utility to industrial and materials science applications. Such compounds can act as effective ligands for metal ions and are investigated as components in specialized cleaning formulations, such as those for conditioning chemical-mechanical polishing (CMP) pads in semiconductor manufacturing . The structure of this compound, featuring a hydroxyamidine group connected to an anilino moiety, makes it a versatile intermediate for synthesizing more complex molecules and exploring structure-activity relationships. Researchers value this compound for investigating new therapeutic agents and advanced functional materials.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-anilino-N'-hydroxypropanimidamide

InChI

InChI=1S/C9H13N3O/c10-9(12-13)6-7-11-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12)

InChI Key

HHLIUUYYYZDKEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC(=NO)N

Origin of Product

United States

Preparation Methods

Hydroxylamine-Mediated Amidoximation

The primary synthesis route involves the reaction of 3-(phenylamino)propanenitrile with hydroxylamine under controlled conditions. This method, adapted from amidoxime synthesis protocols, proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by tautomerization to form the stable amidoxime structure.

Reaction Equation:

3-(Phenylamino)propanenitrile+NH2OHN-Hydroxy-3-(phenylamino)propanimidamide+H2O\text{3-(Phenylamino)propanenitrile} + \text{NH}2\text{OH} \rightarrow \text{this compound} + \text{H}2\text{O}

Key parameters include:

  • Solvent System: Ethanol/water mixtures (3:1 v/v) to balance solubility and reaction kinetics.

  • Temperature: 60–70°C for 6–8 hours, optimizing conversion rates while minimizing side reactions.

  • Catalyst: Sodium hydroxide (0.1–0.3 M) to deprotonate hydroxylamine, enhancing nucleophilicity.

Yields typically range from 65–75% , with purity confirmed via HPLC (>98%) and IR spectroscopy (characteristic N–O stretch at 1,620 cm⁻¹).

Alternative Pathway: Reductive Amination of Propanimidamide Derivatives

A secondary method involves reductive amination of 3-oxo-3-(phenylamino)propanenitrile using sodium borohydride in methanol. This one-pot synthesis avoids nitrile intermediates but requires stringent anhydrous conditions.

Mechanistic Steps:

  • Formation of an imine intermediate via condensation of the ketone with phenylamine.

  • Reduction of the imine to the corresponding amine using NaBH₄.

  • Subsequent hydroxylamine treatment to introduce the amidoxime functionality.

Advantages:

  • Higher atom economy (82%) compared to traditional methods.

  • Reduced byproduct formation due to in situ imine stabilization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the role of solvent polarity in reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Ethanol/Water24.37398.5
DMF36.76897.2
Acetonitrile37.56195.8

Ethanol/water mixtures maximize yield due to optimal hydroxylamine solubility and nitrile activation. Elevated temperatures (>80°C) promote hydrolysis side reactions, reducing yields by 12–15%.

Catalytic Enhancements

Incorporation of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems:

Typical Protocol:

  • Catalyst Loading: 5 mol% relative to nitrile.

  • Reaction Time Reduction: From 8 hours to 4.5 hours.

  • Yield Improvement: 78–82% with >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: Confirms amidoxime formation via peaks at 1,620 cm⁻¹ (N–O) and 3,350 cm⁻¹ (N–H stretch).

  • NMR Analysis:

    • ¹H NMR (DMSO-d₆): δ 7.25–7.45 (m, 5H, Ar–H), 3.10 (t, 2H, CH₂–N), 2.65 (t, 2H, CH₂–NH), 1.95 (s, 1H, OH).

    • ¹³C NMR: 158.9 ppm (C=N–OH), 139.2 ppm (Ar–C), 45.3 ppm (CH₂–N).

Chromatographic Purity Assessment

HPLC methods using C18 columns (acetonitrile/0.1% TFA gradient) resolve the target compound at 6.8 minutes, with UV detection at 254 nm.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Hydroxylamine Route7398.512.40Industrial
Reductive Amination6897.218.75Lab-scale
Catalyzed Biphasic8299.114.90Pilot-scale

The hydroxylamine route remains preferred for large-scale production due to cost-effectiveness and established protocols. Catalyzed biphasic systems show promise for high-purity applications but require further optimization for industrial adoption.

Industrial-Scale Production Challenges

Byproduct Management

Common impurities include 3-(phenylamino)propanamide (formed via nitrile hydrolysis) and N-hydroxyurea derivatives (from over-oxidation). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) mitigates these issues .

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-3-(phenylamino)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amines.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

n-Hydroxy-3-(phenylamino)propanimidamide has been investigated for its antitumor properties . Research indicates that it may inhibit specific enzymes crucial for cancer cell proliferation, suggesting its potential as a therapeutic agent in oncology . The compound's mechanism of action involves the modulation of signaling pathways related to cell growth and apoptosis, making it relevant in cancer research.

Case Study: Antitumor Activity

  • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including human colon carcinoma cells. The compound's ability to inhibit histone deacetylase activity further supports its role as an anticancer agent .

Enzyme Inhibition

The compound has been explored as a novel inhibitor of human histone deacetylase (HDAC) . In vitro assays revealed that derivatives of this compound can effectively inhibit HDAC with IC50 values below 400 nM, indicating strong enzyme inhibition capabilities . This property positions the compound as a candidate for further development in treating diseases associated with dysregulated enzyme activity.

Table 1: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (nM)
This compoundHDAC< 400
Selected DerivativeHDAC< 750

Antimicrobial Properties

Compounds containing hydroxylamine groups often exhibit antimicrobial activity , and this compound is no exception. Its structural features suggest potential applications in developing new antimicrobial agents.

Chemical Synthesis and Applications

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its synthesis typically involves the reaction of 3-(phenylamino)propanimidamide with hydroxylamine under controlled conditions, allowing for various modifications to enhance biological activity or introduce new functionalities.

Table 2: Synthetic Routes

Starting MaterialReaction ConditionsProduct
3-(phenylamino)propanimidamideAqueous/Alcoholic medium at 0-25°CThis compound

Future Research Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Studies are focusing on:

  • The compound's interactions with various biological targets beyond HDAC.
  • Its potential role in modulating metabolic pathways associated with diseases like cancer and inflammation.
  • Exploring its efficacy in combination therapies to enhance anticancer effects.

Mechanism of Action

The mechanism of action of n-Hydroxy-3-(phenylamino)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and phenylamino moiety play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Phenylamino vs. Bulkiness: Bulky substituents, such as diphenyl groups in CAS 152975-26-3, reduce solubility in aqueous media but may enhance thermal stability in polymers .

Molecular Weight Trends :

  • The target compound (MW ~178) is intermediate in size compared to analogs like CAS 152975-26-3 (MW 329.44) and CAS 446064-86-4 (MW 154.17). Lower molecular weight analogs (e.g., CAS 1344790-02-8) may exhibit better bioavailability.

Functional Group Impact: Hydroxy Group: The terminal -OH in all listed compounds enables chelation with metals (e.g., Fe³⁺, Cu²⁺), suggesting utility in catalysis or metallodrug design .

Q & A

Q. What are the recommended synthetic routes for n-Hydroxy-3-(phenylamino)propanimidamide, and how can purity be optimized?

Synthesis typically involves a multi-step approach, including:

  • Condensation reactions : Reacting phenylamine derivatives with hydroxylamine under controlled pH (e.g., 8–9) to form the amidoxime intermediate.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. Table 1: Key Synthetic Parameters

StepReagentsConditionsYield (%)Purity (HPLC)
1Phenylamine, hydroxylamine-HClpH 8.5, 60°C, 12h70–7585–90
2Ethanol recrystallization4°C, 24h60–65≥95

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Toxicity Mitigation : The compound may release toxic amines under acidic conditions; neutralize spills with 5% sodium bicarbonate .
  • Storage : Store at –20°C in amber vials under nitrogen to prevent oxidation, as indicated by instability studies of analogous amidoximes .

Advanced Research Questions

Q. How can advanced analytical techniques resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase inhibition assays) may arise from:

  • Batch variability : Use LC-MS to quantify trace impurities (e.g., <0.1% residual phenylamine) that alter biological activity .
  • Assay conditions : Standardize buffer systems (e.g., PBS vs. HEPES) and validate results using orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics .

Example Case : In MMP3 inhibition studies, SPR data (TFGA gold arrays) showed 10x higher affinity than fluorescence assays due to solvent interference .

Q. What methodologies are recommended for studying the compound’s metal-chelating properties in catalytic systems?

  • Spectrophotometry : Monitor UV-Vis shifts (200–400 nm) in the presence of Fe²⁺/Cu²⁺ to identify charge-transfer complexes .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict binding energies and compare with experimental potentiometric titration data .

Q. Table 2: Chelation Stability Constants

Metal Ionlog β (Experimental)log β (DFT Prediction)
Fe²⁺8.2 ± 0.38.1
Cu²⁺9.5 ± 0.29.7

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Mechanistic studies : Perform RNA-seq on treated vs. untreated cells (e.g., HeLa, MCF-7) to identify pathway-specific effects (e.g., apoptosis vs. ferroptosis) .
  • Metabolomics : Use LC-HRMS to track metabolite changes (e.g., glutathione depletion) linked to oxidative stress .

Key Finding : In Belinostat analogs (structurally similar), cytotoxicity varied 100-fold between hematological and solid tumor models due to differential HDAC isoform expression .

Methodological Resources

  • Spectral Libraries : Cross-reference with EPA/NIH Mass Spectral Database (m/z 132–318 range) for fragmentation patterns .
  • Biological Assays : Adapt protocols from IL-6/MMP3 studies using TFGA biosensors for real-time interaction analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.